雷洛昔芬-d4 双甲醚

描述

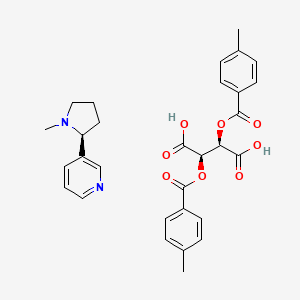

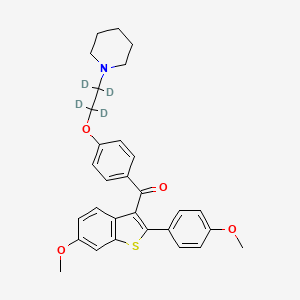

Raloxifene-d4 Bismethyl Ether is a labelled analogue of Raloxifene Bismethyl Ether . It is a synthetic intermediate of raloxifene, which is a non-steroidal estrogen receptor mixed agonist/antagonist . It has a molecular formula of C30H27D4NO4S and a molecular weight of 505.66 .

Molecular Structure Analysis

The molecular structure of Raloxifene-d4 Bismethyl Ether is represented by the formula C30H27D4NO4S . The InChI key is MSRYQTKAUSVEDP-AUZVCRNNSA-N .Physical And Chemical Properties Analysis

Raloxifene-d4 Bismethyl Ether is soluble in DMF, DMSO, and Methanol . It has a boiling point of 692.2±55.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 .科学研究应用

Osteoporosis Treatment Research

Raloxifene-d4 Bismethyl Ether is used in research focused on osteoporosis treatment. As a selective estrogen receptor modulator (SERM), it mimics estrogen’s beneficial effects on bone density without some of the risks associated with estrogen therapy . This compound is particularly valuable in studying the prevention of bone loss in postmenopausal women.

Breast Cancer Research

This compound is also significant in breast cancer research. Raloxifene-d4 Bismethyl Ether helps in understanding the mechanisms by which SERMs can act as estrogen antagonists in breast tissue . This research is crucial for developing treatments that can prevent or slow the growth of estrogen receptor-positive breast cancer.

Cardiovascular Health Studies

Researchers use Raloxifene-d4 Bismethyl Ether to explore its effects on cardiovascular health. Studies have shown that raloxifene can positively influence lipid profiles and reduce the risk of cardiovascular events in postmenopausal women . This compound aids in investigating these effects in more detail, potentially leading to new therapeutic strategies.

Neuroprotective Effects

Raloxifene-d4 Bismethyl Ether is utilized in research on neuroprotection. It has been found to have beneficial effects on the nervous system, potentially reducing the risk of neurodegenerative diseases . This application is particularly relevant for studying conditions like Alzheimer’s disease and other forms of dementia.

Anti-inflammatory and Antioxidant Research

The compound is also used to study its anti-inflammatory and antioxidant properties. Raloxifene-d4 Bismethyl Ether helps in understanding how SERMs can reduce inflammation and oxidative stress, which are linked to various chronic diseases . This research can lead to the development of new anti-inflammatory and antioxidant therapies.

Heme Oxygenase System Studies

Research involving Raloxifene-d4 Bismethyl Ether includes studying its effects on the heme oxygenase (HO) system. The HO system plays a crucial role in cellular defense mechanisms, and raloxifene has been shown to modulate HO expression . This application is important for understanding how this modulation can contribute to the compound’s therapeutic effects.

Metabolic Syndrome Research

Raloxifene-d4 Bismethyl Ether is used in studies related to metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. By examining its effects on metabolic parameters, researchers aim to develop strategies to mitigate these risks in postmenopausal women .

Bone Regeneration and Healing

In the field of regenerative medicine, Raloxifene-d4 Bismethyl Ether is explored for its potential in enhancing bone regeneration and healing. This application is particularly relevant for developing new treatments for bone fractures and other skeletal injuries .

作用机制

Target of Action

Raloxifene-d4 Bismethyl Ether is a derivative of Raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation .

Mode of Action

Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It exhibits tissue-specific effects distinct from estradiol .

Biochemical Pathways

The main effects of Raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .

Pharmacokinetics

Raloxifene, the parent compound, is known to have a bioavailability of 2% . The elimination half-life of Raloxifene is approximately 28 hours after a single dose and 33 hours after multiple doses .

Result of Action

The result of Raloxifene’s action is the preservation of bone mineral density and a decreased risk of breast cancer in postmenopausal women .

Action Environment

The parent compound raloxifene is used for the management and prevention of osteoporosis in postmenopausal women and reduction in risk for invasive breast cancer in postmenopausal women with osteoporosis or those who are at high risk for invasive breast cancer .

属性

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3/i18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQTKAUSVEDP-AUZVCRNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662185 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185006-58-9 | |

| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

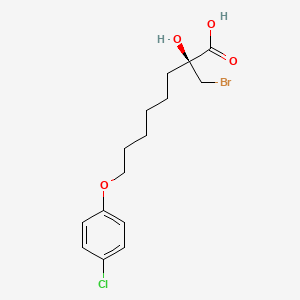

![(2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B562197.png)

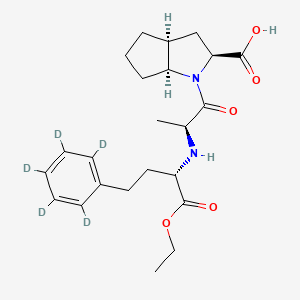

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)